molecular formula C12H20N2O2 B1372518 (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate CAS No. 1039361-80-2

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Cat. No. B1372518
CAS RN: 1039361-80-2
M. Wt: 224.3 g/mol
InChI Key: RWAQULYYWNUYFH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthetic Applications in Organic Chemistry

    • The compound has been utilized in the synthesis of various piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is used in the preparation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for diverse piperidine derivatives (Moskalenko & Boev, 2014).
  • Intermediate in Biologically Active Compounds

    • The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. A derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material, highlighting its role in drug development (Kong et al., 2016).
  • Use in the Synthesis of Nociceptin Antagonists

    • An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been developed, illustrating the compound's application in synthesizing therapeutic agents (Jona et al., 2009).
  • Role in the Synthesis of Anticancer Drugs

    • The compound is a key intermediate in the synthesis of small molecule anticancer drugs. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, synthesized from piperidin-4-ylmethanol, is important for developing anticancer therapeutics (Zhang et al., 2018).
  • Development of Alkaloids

    • The compound's enantiomers have been used to prepare biological active alkaloids like sedridine, allosedridine, and coniine, demonstrating its utility in the field of medicinal chemistry (Passarella et al., 2005).
  • Applications in Drug Metabolism Studies

    • The compound has been studied for its role in drug metabolism, as seen in studies involving the biotransformation of 1-[3-(4-tert-butylphenoxy)propyl]piperidine by Cunninghamella fungi, which is crucial for understanding the metabolism of xenobiotics and drug candidates (Pękala et al., 2012).
  • Asymmetric Synthesis Research

    • Research into the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of proteinkinase inhibitors, showcases the compound's significance in developing novel synthesis methods (Hao et al., 2011).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

tert-butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQULYYWNUYFH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650696
Record name tert-Butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

CAS RN

1039361-80-2
Record name tert-Butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 4
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 6
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.